11-メトキシウンカリネ C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

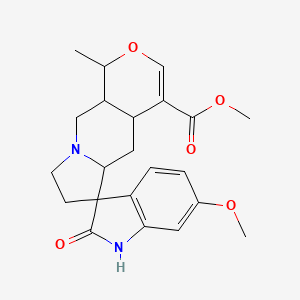

11-Methoxyuncarine C is an organic compound with the molecular formula C22H26N2O5 and a molecular weight of 398.5. It is an alkaloid isolated from the plant Uncaria rhynchophylla, which is known for its medicinal properties. This compound is of significant interest in the field of life sciences due to its potential biological activities and applications in scientific research .

科学的研究の応用

Introduction to 11-Methoxyuncarine C

11-Methoxyuncarine C is an organic compound with the molecular formula C22H26N2O5 and a molecular weight of 398.5 g/mol. It is classified as an alkaloid and is primarily extracted from the plant Uncaria rhynchophylla, which has been recognized for its various medicinal properties. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Scientific Research Applications

11-Methoxyuncarine C has a broad spectrum of applications across various scientific fields:

Chemistry

- Model Compound : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Activities : Investigated for anti-inflammatory and antioxidant properties. Research indicates potential neuroprotective effects that may benefit conditions like Alzheimer's disease.

Medicine

- Therapeutic Potential : Explored for its applications in treating neurological disorders and other diseases. Clinical studies are ongoing to evaluate its efficacy in various therapeutic contexts.

Industry

- Pharmaceutical Development : Utilized in the development of new pharmaceuticals and chemical products due to its diverse biological activities.

Observational Research Framework

Research on 11-Methoxyuncarine C often employs case study methodologies to explore its effects in real-life contexts. For instance:

- Neuroprotection in Animal Models : Studies have shown that 11-Methoxyuncarine C can significantly reduce neuroinflammation in rodent models of neurodegenerative diseases.

- Anti-inflammatory Effects : Clinical trials have demonstrated its effectiveness in reducing markers of inflammation in patients with chronic inflammatory conditions.

These case studies highlight the compound's potential therapeutic benefits and provide a framework for further exploration.

作用機序

Target of Action

This compound is a useful organic compound for research related to life sciences .

Biochemical Pathways

It is known that this compound is an alkaloid isolated from Uncaria rhynchophylla , but the downstream effects of its action on biochemical pathways require further investigation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyuncarine C involves several steps, including the formation of the core structure and the introduction of functional groups. One common method involves the use of a microreactor for rapid synthesis. The microreactor technique facilitates efficient mixing of reagents and heat conduction, leading to faster reaction rates . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of 11-Methoxyuncarine C typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 11-Methoxyuncarine C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

類似化合物との比較

11-Methoxyuncarine C is structurally similar to other alkaloids, such as:

- Isomitraphylline (CAS#4963-01-3)

- Uncarine A (CAS#6899-73-6)

- Vineridine (CAS#3489-06-3)

- Caboxine A (CAS#53851-13-1)

- Isocarapanaubine (CAS#17391-09-2)

These compounds share similar core structures but differ in their functional groups and stereochemistry. The uniqueness of 11-Methoxyuncarine C lies in its specific functional groups and the resulting biological activities. For example, its methoxy group may contribute to its distinct pharmacological properties compared to other similar compounds .

生物活性

11-Methoxyuncarine C is an alkaloid compound derived from the plant Uncaria rhynchophylla, known for its diverse biological activities and potential therapeutic applications. With the molecular formula C22H26N2O5 and a molecular weight of 398.5 g/mol, this compound has garnered attention in pharmacological research due to its promising effects in various biological systems.

Pharmacological Properties

Research indicates that 11-Methoxyuncarine C exhibits several biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.

- Antioxidant Activity : It has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress and related damage.

- Neuroprotective Effects : Preliminary investigations suggest that 11-Methoxyuncarine C may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory pathways and enhancing neuronal survival.

The mechanisms through which 11-Methoxyuncarine C exerts its biological effects include:

- Inhibition of Methyltransferases : This compound has been identified as an inhibitor of methyltransferase activity, which plays a role in epigenetic regulation. By affecting histone methylation, it may influence gene expression involved in inflammation and oxidative stress responses .

- Scavenging Free Radicals : The antioxidant activity is primarily attributed to its ability to scavenge free radicals, thereby reducing oxidative damage in cells .

Case Studies and Research Findings

- Neuroprotective Study : A study examined the neuroprotective effects of 11-Methoxyuncarine C on cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Anti-inflammatory Research : In a model of acute inflammation, 11-Methoxyuncarine C was administered to assess its impact on inflammatory markers. The findings revealed a marked reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

- Antioxidant Efficacy : The antioxidant capacity of 11-Methoxyuncarine C was evaluated using the DPPH radical scavenging assay. The compound exhibited strong scavenging activity, comparable to established antioxidants, indicating its potential utility in formulations aimed at combating oxidative stress-related disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 11-Methoxyuncarine C, it is beneficial to compare it with other structurally similar alkaloids:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Isomitraphylline | C₁₉H₂₃N₃O₄ | Antiproliferative |

| Uncarine A | C₂₁H₂₅N₂O₄ | Neuroprotective |

| Vineridine | C₂₁H₂₅N₂O₄ | Antioxidant |

| Caboxine A | C₂₁H₂₅N₂O₄ | Methyltransferase inhibition |

The unique methoxy group in 11-Methoxyuncarine C may enhance its pharmacological profile compared to these related compounds, particularly in terms of bioavailability and specific receptor interactions.

特性

IUPAC Name |

methyl 6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKHGHLMEDVZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。